

Comparison of SeF4 with DAST (diethylaminosulfur trifluoride) for fluorination

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Selenium tetrafluoride*

Cat. No.: *B082031*

[Get Quote](#)

A Comparative Guide to SeF4 and DAST for Fluorination Reactions

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a critical strategy in medicinal chemistry and materials science for modulating their chemical, physical, and biological properties.^{[1][2]} This guide provides a detailed comparison of two prominent fluorinating agents: **Selenium Tetrafluoride** (SeF4) and Diethylaminosulfur Trifluoride (DAST). This objective analysis, supported by experimental data, aims to assist researchers in selecting the most suitable reagent for their specific synthetic needs.

Physical and Chemical Properties

Both SeF4 and DAST are effective fluorinating agents, but they differ significantly in their physical state and handling requirements. SeF4 is a colorless liquid, which can be advantageous over gaseous reagents like sulfur tetrafluoride (SF4) as it does not require specialized pressure equipment for handling.^[1] DAST is also a liquid, typically colorless to pale yellow, but it is known to be thermally unstable and can decompose explosively above 90°C.^[3] ^[4]

Property	Selenium Tetrafluoride (SeF ₄)	Diethylaminosulfur Trifluoride (DAST)
CAS Number	13465-66-2	38078-09-0
Molecular Formula	SeF ₄	C ₄ H ₁₀ F ₃ NS
Molecular Weight	154.95 g/mol	161.19 g/mol
Appearance	Colorless liquid[1]	Colorless to pale yellow oil[4]
Boiling Point	101 °C[1]	30-32 °C @ 3 mmHg[4]
Density	2.77 g/cm ³ [1]	1.22 g/mL[4]
Stability	Reacts readily with water.[1]	Thermally unstable; decomposes above 90°C.[3][4] Reacts violently with water.[5]
Handling	Easier to handle than gaseous SF ₄ .[1]	Requires careful handling due to thermal instability.[3]

Reactivity and Substrate Scope

Both SeF₄ and DAST are versatile reagents capable of fluorinating a wide range of functional groups. However, their reactivity profiles, substrate scope, and propensity for side reactions differ.

Fluorination of Alcohols

Both reagents are effective for the deoxofluorination of alcohols. The reaction with DAST typically proceeds with an inversion of configuration, suggesting an SN₂-type mechanism.[6] While DAST is widely used for primary and secondary alcohols, fluorination of tertiary alcohols can be problematic and often leads to elimination byproducts.[7][8]

Substrate	Reagent	Product	Yield (%)	Reference
4-Nitrobenzyl alcohol (Primary)	DAST	4-Nitrobenzyl fluoride	72	[9]
Secondary Alcohols	DAST	Alkyl Fluorides	Good yields (general)	[3]
Tertiary Alcohols	DAST	Alkyl Fluorides / Alkenes	Poor yields (elimination predominates)	[7]
Primary Alcohols	Various Reagents	Alkyl Fluorides	86-94	[10]
Secondary Alcohols	Various Reagents	Alkyl Fluorides	72-91	[10]
Secondary and Tertiary Alcohols	Selectfluor	Alkyl Fluorides	67-80	[8]

Fluorination of Aldehydes and Ketones

SeF₄ and DAST convert aldehydes and ketones to their corresponding geminal difluorides.[1][6] With DAST, the fluorination of enolizable ketones can sometimes yield vinyl fluorides as byproducts.[6]

Substrate	Reagent	Product	Yield (%)	Reference
Aromatic Ketones (general)	DAST	gem-Difluorides	-	[11][12]
Aliphatic Ketones (general)	DAST	gem-Difluorides	-	[11][12]
Aldehydes (general)	DAST	gem-Difluorides	Good yields (general)	[1]
Ketones (general)	DAST	gem-Difluorides	Good yields (general)	[1]

Fluorination of Carboxylic Acids

A key difference between the two reagents lies in their reactivity with carboxylic acids. DAST converts carboxylic acids to acyl fluorides, while SeF4 can also produce trifluoromethyl compounds, similar to SF4.[\[1\]](#)[\[4\]](#)

Substrate	Reagent	Product	Yield (%)	Reference
Carboxylic Acids (general)	DAST	Acyl Fluorides	High yields (general)	[3]
Benzoic Acids	DAST/TMSCF3	Trifluoromethyl Ketones	71-74	[13]
Carboxylic Acids (general)	SeF4	Acyl Fluorides / Trifluoromethyl compounds	-	[1]

Limitations and Side Reactions

DAST:

- Rearrangements: The polar mechanism of DAST can lead to Wagner-Meerwein and pinacol rearrangements in susceptible substrates.[\[3\]](#)[\[6\]](#)
- Elimination: A significant side reaction, especially with tertiary alcohols.[\[7\]](#)
- Limited Reactivity: Does not react with electron-rich carbonyl compounds like esters and amides.[\[6\]](#)

SeF4:

- Limited Data: While effective, there is less comparative data available for SeF4 across a wide range of substrates compared to DAST.
- Harshness: Although milder than SF4, it can still be considered a harsh reagent for sensitive substrates.[\[1\]](#)

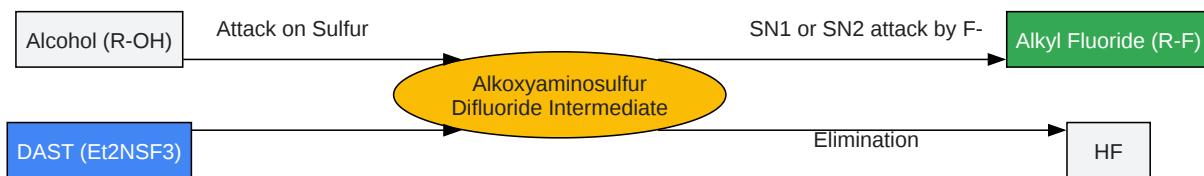
Experimental Protocols

General Procedure for Fluorination of an Alcohol with DAST

This protocol is adapted from the fluorination of 4-nitrobenzyl alcohol.[9]

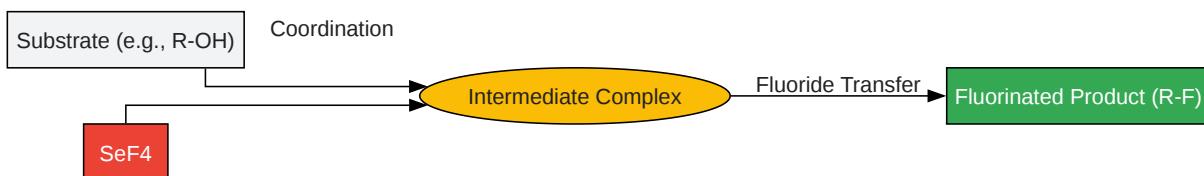
- Dissolve the alcohol (1.0 mmol) in anhydrous dichloromethane (2.8 mL) in a flask under an inert atmosphere.
- Cool the solution to the desired temperature (e.g., room temperature).
- Add DAST (1.1 mmol) dropwise to the stirred solution.
- Stir the reaction mixture for 1 hour, monitoring the progress by TLC.
- Quench the reaction by adding ice water (3 mL) and dichloromethane (10 mL).
- Extract the aqueous layer with dichloromethane (3 x 5 mL).
- Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

General Procedure for Fluorination of a Ketone with SeF4

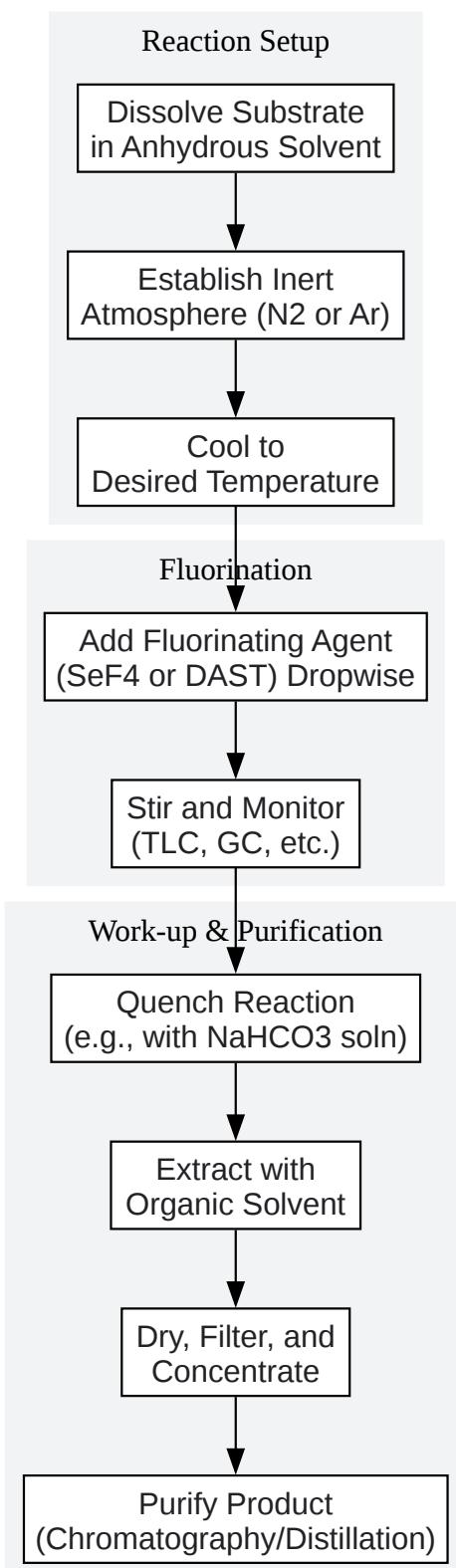

This protocol is a general representation and may require optimization for specific substrates.

- In a dry reaction vessel under an inert atmosphere, dissolve the ketone (1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane).
- Add SeF4 (1.2 eq.) dropwise to the stirred solution at an appropriate temperature (e.g., -78 °C or room temperature).
- Allow the reaction to warm to room temperature and stir for the required time (e.g., 2 hours), monitoring by TLC.

- Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with dichloromethane.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution to obtain the crude product, which can be further purified by distillation or chromatography.


Mechanistic Overview and Experimental Workflow

The fluorination mechanisms of SeF_4 and DAST are believed to be analogous to that of SF_4 . [6] The reaction with alcohols generally proceeds through the formation of an intermediate that is then displaced by a fluoride ion.


[Click to download full resolution via product page](#)

Fluorination of an alcohol using DAST.

[Click to download full resolution via product page](#)

General fluorination mechanism with SeF_4 .

[Click to download full resolution via product page](#)

A typical experimental workflow for fluorination.

Safety Considerations

Both SeF₄ and DAST are hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment.

- DAST: Highly sensitive to moisture and can react violently with water.[\[5\]](#) It is also thermally unstable and can decompose explosively when heated.[\[3\]\[4\]](#)
- SeF₄: Reacts readily with water and is corrosive.[\[1\]](#)

Conclusion

The choice between SeF₄ and DAST for a fluorination reaction depends on the specific substrate, desired product, and the scale of the reaction.

- DAST is a widely used and versatile reagent, particularly for the conversion of primary and secondary alcohols to alkyl fluorides and carbonyl compounds to geminal difluorides. Its main drawbacks are its thermal instability and its tendency to promote rearrangements and elimination reactions.
- SeF₄ offers an advantage in its liquid state at room temperature, making it easier to handle than gaseous alternatives.[\[1\]](#) It is a powerful fluorinating agent capable of converting carboxylic acids to trifluoromethyl groups, a transformation not readily achieved with DAST.[\[1\]\[4\]](#) However, there is less comprehensive comparative data available for SeF₄.

For routine fluorinations of simple alcohols and carbonyls where potential rearrangements are not a concern, DAST is a well-established choice. For substrates prone to rearrangement or when the conversion of a carboxylic acid to a trifluoromethyl group is desired, SeF₄ may be the more suitable reagent, provided appropriate safety measures are in place. Researchers should carefully consider the stability and reactivity profiles of both reagents in the context of their specific synthetic goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DAST - Enamine [enamine.net]
- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 7. Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylpropenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificupdate.com [scientificupdate.com]
- 9. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones [organic-chemistry.org]
- 13. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- To cite this document: BenchChem. [Comparison of SeF4 with DAST (diethylaminosulfur trifluoride) for fluorination]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082031#comparison-of-sef4-with-dast-diethylaminosulfur-trifluoride-for-fluorination>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com